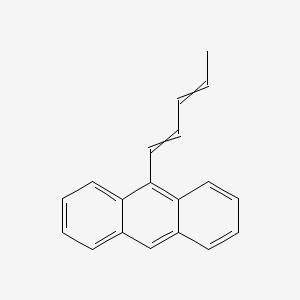

9-(Penta-1,3-dien-1-YL)anthracene

説明

9-(Penta-1,3-dien-1-yl)anthracene is an anthracene derivative featuring a conjugated penta-1,3-dienyl substituent at the 9-position of the anthracene core. Such derivatives are of interest in materials science for optoelectronic applications and in medicinal chemistry due to bioactive analogs .

特性

CAS番号 |

144101-74-6 |

|---|---|

分子式 |

C19H16 |

分子量 |

244.3 g/mol |

IUPAC名 |

9-penta-1,3-dienylanthracene |

InChI |

InChI=1S/C19H16/c1-2-3-4-13-19-17-11-7-5-9-15(17)14-16-10-6-8-12-18(16)19/h2-14H,1H3 |

InChIキー |

XRSZJNKIUUJBLO-UHFFFAOYSA-N |

正規SMILES |

CC=CC=CC1=C2C=CC=CC2=CC3=CC=CC=C31 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Penta-1,3-dien-1-yl)anthracene typically involves the following steps:

Starting Materials: Anthracene and penta-1,3-dien-1-yl halide.

Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the reactants.

Catalysts: Palladium-based catalysts, such as palladium acetate, are commonly used to facilitate the coupling reaction.

Procedure: The anthracene is first deprotonated using a strong base, such as sodium hydride, to form the anthracene anion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and product yield.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

化学反応の分析

反応の種類: 9-(ペンタ-1,3-ジエン-1-イル)アントラセンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化し、アントラキノン誘導体を形成できます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用した還元反応により、この化合物をジヒドロアントラセン誘導体に変換できます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 臭素化反応では四塩化炭素中の臭素を使用.

主な生成物:

酸化: アントラキノン誘導体。

還元: ジヒドロアントラセン誘導体。

置換: 臭素化アントラセン誘導体.

4. 科学研究への応用

9-(ペンタ-1,3-ジエン-1-イル)アントラセンは、次のようないくつかの科学研究への応用があります。

オプトエレクトロニクス: この化合物は、優れた光物理的特性のために、有機発光ダイオード(OLED)の開発に使用されています。

フォトニクス: レーザーフォトニクスにおける用途のために、非線形光学材料に使用されています。

生物学的プローブ: この化合物の蛍光特性は、生物学的イメージングにおける蛍光プローブとして有用です。

科学的研究の応用

9-(Penta-1,3-dien-1-yl)anthracene has several scientific research applications, including:

Optoelectronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.

Photonics: It is employed in nonlinear optical materials for applications in laser photonics.

Biological Probes: The compound’s fluorescence properties make it useful as a fluorescent probe in biological imaging.

Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

作用機序

9-(ペンタ-1,3-ジエン-1-イル)アントラセンの作用機序には、以下が含まれます。

分子標的: この化合物は、π-πスタッキング相互作用を介して、タンパク質や核酸などの特定の分子標的と相互作用します。

関与する経路: この化合物は、電子の授受に関与する電荷移動プロセスに参加することができ、標的分子の電子特性の変化につながります.

類似の化合物:

9,10-ジフェニルアントラセン: 類似の光物理的特性を持つ別のアントラセン誘導体。

9-フェニルアントラセン: 9位にフェニル基を持つ化合物であり、同様の用途に使用されます。

9,10-ジメチルアントラセン: 高い蛍光量子収率で知られています.

独自性: 9-(ペンタ-1,3-ジエン-1-イル)アントラセンは、ペンタ-1,3-ジエン-1-イル基の存在によりユニークであり、その電子特性と光学特性を強化し、オプトエレクトロニクスとフォトニクスにおける高度な用途に適しています .

類似化合物との比較

9-(Pent-4-enyl)anthracene

9,10-Diphenylanthracene

9-[3-(1,3-Dioxan-2-yl)propionyl]anthracene

- Structure : A dioxane-containing propionyl group introduces steric bulk and polar functional groups.

- Stability: Requires storage at -20°C for long-term preservation, suggesting lower stability than non-polar derivatives like 9-(Penta-1,3-dien-1-yl)anthracene .

Physicochemical Properties

Cytotoxicity

- Penta-dienyl Isochromanone Derivatives: Compounds like 6,8-dihydroxy-3-((1E,3E)-penta-1,3-dien-1-yl)isochroman-1-one exhibit cytotoxicity against Sf9 insect cells, suggesting that the dienyl moiety may enhance bioactivity .

- Coumarin Analogs : Dienyl-substituted coumarins (e.g., 7-methoxy-8-(penta-1,3-dienyl)coumarin) inhibit tumor cell adhesion and migration, though anthracene derivatives with similar substituents lack direct evidence .

Optoelectronic Potential

- 9,10-Anthracene Derivatives : Substituted anthracenes are studied for tunable HOMO-LUMO gaps. The dienyl group in this compound could further lower the LUMO, enhancing electron transport in organic semiconductors .

生物活性

9-(Penta-1,3-dien-1-YL)anthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its potential biological activities. The compound's structure, which includes a penta-1,3-dienyl substituent on the anthracene core, suggests that it may exhibit unique interactions with biological macromolecules, particularly DNA and proteins. This article reviews the biological activity of this compound, focusing on its cytotoxicity, phototoxicity, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

This compound is characterized by its hydrophobic nature and ability to intercalate into DNA due to the planar structure of the anthracene moiety.

Cytotoxicity

Research indicates that compounds related to anthracene derivatives can exhibit significant cytotoxic effects across various cancer cell lines. For instance, studies have shown that anthracene derivatives can induce apoptosis in human cancer cells by activating caspases and altering mitochondrial membrane potential.

Table 1: Cytotoxic Effects of Anthracene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 25 | Induction of apoptosis |

| Aloe-emodin | CH27 | 25 | ROS production and caspase activation |

| Anthraquinone | AGS | 0.07 | DNA intercalation and apoptosis |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is against the respective cell line.

Phototoxicity

Anthracenes are known for their phototoxic properties. The interaction of this compound with UV light can lead to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components including lipids, proteins, and DNA. This phototoxicity is particularly relevant in understanding how such compounds can be used in photodynamic therapy (PDT) for cancer treatment.

Case Study: Phototoxic Effects

A study investigated the effects of UV irradiation on plasmid DNA in the presence of anthracene derivatives. It was found that exposure to UV light resulted in significant strand breaks in DNA, suggesting that this compound could be utilized as a photosensitizer in PDT.

The mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : The planar structure allows for intercalation between base pairs in DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Upon UV irradiation, the compound generates ROS that can damage cellular components.

- Apoptosis Induction : The compound activates apoptotic pathways through caspase activation and mitochondrial dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。